An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(Triisopropylsiloxy)-1-butanol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(Triisopropylsiloxy)-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 4-(Triisopropylsiloxy)-1-butanol, a key intermediate in organic synthesis. As a bifunctional molecule featuring a primary alcohol and a sterically hindered silyl ether, its unambiguous characterization is paramount for ensuring purity and confirming structural integrity in multi-step synthetic sequences. This document will delve into the predicted ¹H and ¹³C NMR spectral data, the rationale behind the chemical shift assignments, and a standardized protocol for data acquisition.
Introduction: The Structural Significance of 4-(Triisopropylsiloxy)-1-butanol
4-(Triisopropylsiloxy)-1-butanol belongs to the class of protected diols, where the triisopropylsilyl (TIPS) group serves as a bulky protecting group for one of the hydroxyl functionalities. This selective protection allows for differential reactivity at the two ends of the butylene chain, a crucial strategy in the synthesis of complex molecules, including pharmaceuticals and natural products. Accurate NMR spectroscopic analysis is the cornerstone of verifying the successful and selective silylation of 1,4-butanediol.
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum of 4-(Triisopropylsiloxy)-1-butanol is predicted to exhibit distinct signals corresponding to the protons of the butanol backbone and the triisopropylsilyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the steric environment.
Table 1: Predicted ¹H NMR Data for 4-(Triisopropylsiloxy)-1-butanol (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.68 | t | 2H | H-1 (HO-CH₂ -) |
| ~3.62 | t | 2H | H-4 (-CH₂ -O-TIPS) |
| ~1.65 - 1.55 | m | 4H | H-2, H-3 (-CH₂-CH₂ -CH₂ -CH₂-) |
| ~1.08 - 1.04 | m | 21H | TIPS group (-Si-(CH (CH₃ )₂)₃) |
Rationale for ¹H NMR Assignments:
-
H-1 (HO-C H₂-): The protons on the carbon bearing the free hydroxyl group are expected to be the most downfield of the methylene protons due to the strong deshielding effect of the adjacent oxygen atom.[1][2][3] Their signal is anticipated to be a triplet due to coupling with the adjacent H-2 protons.
-
H-4 (-C H₂-O-TIPS): These protons, also attached to a carbon bonded to oxygen, are similarly deshielded. The silyl group's electronic effect is slightly different from a free hydroxyl, leading to a closely positioned but distinct triplet signal from coupling with the H-3 protons.
-
H-2 and H-3 (-CH₂-C H₂-CH₂ -CH₂-): The two central methylene groups are in a more aliphatic environment and are therefore expected to resonate further upfield. Due to their similar chemical environments, their signals are likely to overlap, resulting in a complex multiplet.[4][5]
-
TIPS Group Protons: The triisopropylsilyl group will produce two signals. The methine proton (-CH -(CH₃)₂) will appear as a multiplet (septet), and the methyl protons (-(CH(CH₃ )₂) will be a doublet. Given the large number of equivalent methyl protons (18H) and the three methine protons (3H), these signals often overlap and are reported as a multiplet with a large integration value.
¹³C NMR Spectral Data Analysis
The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments within the molecule. The chemical shifts are primarily dictated by the electronegativity of neighboring atoms.
Table 2: Predicted ¹³C NMR Data for 4-(Triisopropylsiloxy)-1-butanol (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~63.0 | C-1 (C H₂-OH) |
| ~62.5 | C-4 (C H₂-O-TIPS) |
| ~32.0 | C-2 (-C H₂-CH₂-OH) |
| ~30.0 | C-3 (-C H₂-CH₂-O-TIPS) |
| ~18.0 | TIPS group (-Si-(CH(C H₃)₂)₃) |
| ~12.0 | TIPS group (-Si-(C H(CH₃)₂)₃) |
Rationale for ¹³C NMR Assignments:
-
C-1 and C-4: The carbons directly attached to oxygen are significantly deshielded and appear downfield.[2][6] The carbon bearing the hydroxyl group (C-1) is expected to be at a slightly different chemical shift than the carbon attached to the silyloxy group (C-4).
-
C-2 and C-3: The internal methylene carbons are in a more shielded, alkane-like environment and therefore resonate at higher field (lower ppm values).[6][7]
-
TIPS Group Carbons: The triisopropylsilyl group will show two distinct signals corresponding to the methine carbon (-C H(CH₃)₂) and the methyl carbons (-(CH(C H₃)₂). The methyl carbons will be the most upfield signal in the spectrum.
Experimental Protocol for NMR Data Acquisition
The following is a generalized, yet robust, protocol for obtaining high-quality ¹H and ¹³C NMR spectra for 4-(Triisopropylsiloxy)-1-butanol.
1. Sample Preparation: a. Weigh approximately 10-20 mg of 4-(Triisopropylsiloxy)-1-butanol into a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the CDCl₃ contains tetramethylsilane (TMS) as an internal standard (0.00 ppm). c. Vortex the sample until the solid is completely dissolved. d. Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.
2. ¹H NMR Acquisition (400 MHz Spectrometer): a. Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K). b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. d. Acquire the ¹H spectrum with the following typical parameters:
- Pulse Program: zg30
- Number of Scans: 16
- Acquisition Time: ~4 seconds
- Relaxation Delay: 1 second
- Spectral Width: 20 ppm
3. ¹³C NMR Acquisition (100 MHz Spectrometer): a. Using the same sample, switch the spectrometer to the ¹³C nucleus. b. Acquire the proton-decoupled ¹³C spectrum with the following typical parameters:
- Pulse Program: zgpg30
- Number of Scans: 1024 or more (as s/n requires)
- Acquisition Time: ~1.3 seconds
- Relaxation Delay: 2 seconds
- Spectral Width: 250 ppm
4. Data Processing: a. Apply a Fourier transform to the acquired free induction decays (FIDs). b. Phase the resulting spectra. c. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm. d. Integrate the peaks in the ¹H spectrum. e. Perform peak picking for both ¹H and ¹³C spectra.
Visualization of Key Structural Features
The following diagram illustrates the molecular structure of 4-(Triisopropylsiloxy)-1-butanol with key proton and carbon positions labeled for clarity in relation to the NMR data.
Caption: Molecular structure of 4-(Triisopropylsiloxy)-1-butanol.
Conclusion
The ¹H and ¹³C NMR spectra of 4-(Triisopropylsiloxy)-1-butanol are highly informative and allow for the unambiguous confirmation of its structure. By understanding the expected chemical shifts and coupling patterns, researchers can confidently assess the purity and identity of this important synthetic intermediate. The provided protocol serves as a reliable starting point for obtaining high-quality NMR data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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